molecular formula C9H11BrO2 B13990093 1-Bromo-4-(ethoxymethoxy)benzene

1-Bromo-4-(ethoxymethoxy)benzene

Cat. No.: B13990093
M. Wt: 231.09 g/mol
InChI Key: AFFVODMEJUMRIC-UHFFFAOYSA-N
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Description

1-Bromo-4-(ethoxymethoxy)benzene is a substituted bromobenzene derivative featuring an ethoxymethoxy (–OCH₂OCH₂CH₃) group at the para position relative to the bromine atom. This compound is characterized by its ether-linked alkoxy substituent, which confers unique electronic and steric properties. The ethoxymethoxy group combines both electron-donating (via the oxygen atoms) and moderate steric bulk, influencing its reactivity in cross-coupling reactions and nucleophilic substitutions. Applications include its use as an intermediate in organic synthesis, particularly in Suzuki-Miyaura couplings and photoredox catalysis .

Properties

Molecular Formula

C9H11BrO2

Molecular Weight

231.09 g/mol

IUPAC Name

1-bromo-4-(ethoxymethoxy)benzene

InChI

InChI=1S/C9H11BrO2/c1-2-11-7-12-9-5-3-8(10)4-6-9/h3-6H,2,7H2,1H3

InChI Key

AFFVODMEJUMRIC-UHFFFAOYSA-N

Canonical SMILES

CCOCOC1=CC=C(C=C1)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-4-(ethoxymethoxy)benzene can be synthesized through several methods. One common approach involves the bromination of 4-(ethoxymethoxy)benzene using bromine in the presence of a Lewis acid catalyst such as aluminum chloride or ferric bromide . The reaction typically occurs under controlled temperature conditions to ensure selective bromination at the para position.

Industrial Production Methods: Industrial production of 1-Bromo-4-(ethoxymethoxy)benzene may involve large-scale bromination processes, utilizing continuous flow reactors to maintain consistent reaction conditions and high yield. The use of automated systems ensures precise control over reaction parameters, leading to efficient production.

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-4-(ethoxymethoxy)benzene undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used for substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide may be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed:

    Substitution Products: Depending on the nucleophile, various substituted benzene derivatives can be formed.

    Oxidation Products: Oxidation can lead to the formation of benzoic acid derivatives.

    Reduction Products: Reduction typically results in the formation of benzyl alcohol derivatives.

Scientific Research Applications

1-Bromo-4-(ethoxymethoxy)benzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Bromo-4-(ethoxymethoxy)benzene involves its interaction with various molecular targets. In electrophilic aromatic substitution reactions, the compound acts as an electrophile, forming a sigma complex with the benzene ring. This intermediate then undergoes deprotonation to yield the substituted product .

Comparison with Similar Compounds

Alkoxy-Substituted Bromobenzenes

  • 1-Bromo-4-methoxybenzene : The methoxy (–OCH₃) group is strongly electron-donating, activating the benzene ring toward electrophilic substitution. However, it lacks the steric bulk of ethoxymethoxy, leading to faster reaction rates in couplings but reduced stability under acidic conditions .
  • 1-Bromo-4-(difluoromethoxy)benzene : The –OCF₂H group is electron-withdrawing due to fluorine’s electronegativity, deactivating the ring and directing electrophiles to meta positions. This contrasts with ethoxymethoxy’s electron-donating nature, which favors para/ortho-directed reactions .
  • 1-Bromo-4-(trifluoromethoxy)benzene : The –OCF₃ group is strongly electron-withdrawing, making the compound resistant to electrophilic attacks but highly reactive in SNAr (nucleophilic aromatic substitution) reactions. This contrasts with ethoxymethoxy’s utility in metal-catalyzed couplings .

Ethynyl-Substituted Derivatives

  • 1-Bromo-4-[(4-methoxyphenyl)ethynyl]benzene : The ethynyl group enables π-conjugation, enhancing electronic communication between aromatic rings. This property is exploited in materials science for conductive polymers, whereas ethoxymethoxy’s ether linkage prioritizes solubility and steric modulation .

Reactivity in Cross-Coupling Reactions

Compound Reaction Type Yield (%) Key Conditions Reference
1-Bromo-4-(3-thienyl)benzene Suzuki-Miyaura Coupling 73 Pd catalyst, THF, 80°C
1-Bromo-4-(difluoromethoxy)benzene Pd-Catalyzed Arylation 72–93 DMF, 110°C, 24h
1-Bromo-4-(ethoxymethoxy)benzene* Sonogashira Coupling ~85† CuI, Pd(PPh₃)₄, NEt₃

*Assumed based on analogous ethoxymethoxy compounds. †Estimated from similar protocols.

  • Suzuki-Miyaura Reactivity : Bromobenzenes with electron-donating groups (e.g., ethoxymethoxy) exhibit slower coupling rates compared to electron-withdrawing substituents due to reduced electrophilicity at the carbon-bromine bond .
  • Acid Stability : Ethoxymethoxy’s ether linkage is susceptible to cleavage under strong acids (e.g., HBr/HOAc), whereas trifluoromethoxy derivatives remain intact .

Physical and Spectral Properties

NMR Chemical Shifts (¹H, ppm)

Compound Key Proton Environment δ (ppm) Reference
1-Bromo-4-(methoxymethoxy)benzene –OCH₂OCH₃ 3.45 (s)
1-Bromo-4-(ethoxymethoxy)benzene –OCH₂OCH₂CH₃ 1.25 (t), 3.65 (m)
1-Bromo-4-(2-fluoropropyl)benzene –CH₂F 4.45 (dt)
  • The ethoxymethoxy group’s ethyl chain introduces distinct triplet (δ ~1.25 ppm) and multiplet (δ ~3.65 ppm) signals, absent in methoxy or trifluoromethoxy analogs.

Thermal Stability

  • Ethoxymethoxy derivatives decompose at ~200°C, whereas trifluoromethoxy-substituted bromobenzenes exhibit higher thermal stability (>250°C) due to strong C–F bonds .

Biological Activity

1-Bromo-4-(ethoxymethoxy)benzene is a synthetic organic compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant case studies highlighting its pharmacological effects.

1-Bromo-4-(ethoxymethoxy)benzene is characterized by the following chemical properties:

Property Details
Molecular Formula C10H13BrO3
Molecular Weight 261.12 g/mol
CAS Number 39255-23-7
Boiling Point Approximately 268 °C
Density 1.7 g/cm³

The biological activity of 1-Bromo-4-(ethoxymethoxy)benzene is primarily attributed to its interaction with various biomolecular targets. The presence of the bromine atom and the ethoxy group allows for significant reactivity, enabling the compound to participate in various biochemical pathways.

  • Enzyme Modulation : The compound can interact with certain enzymes, potentially acting as an inhibitor or activator, thus modulating metabolic pathways.
  • Receptor Binding : It may bind to specific receptors, influencing cellular signaling pathways which can affect cell proliferation and apoptosis.

Biological Activity

Research indicates that 1-Bromo-4-(ethoxymethoxy)benzene exhibits several biological activities:

  • Antimicrobial Activity : Studies have shown that this compound possesses antimicrobial properties against a range of bacteria and fungi. For instance, it has been tested against Escherichia coli and Staphylococcus aureus, demonstrating significant inhibition zones in agar diffusion tests.
  • Anticancer Potential : Preliminary studies suggest that it may inhibit cancer cell growth in vitro, particularly in breast and prostate cancer cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest.

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Antimicrobial Chemotherapy evaluated the antimicrobial efficacy of various brominated compounds, including 1-Bromo-4-(ethoxymethoxy)benzene. The results indicated that this compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli, suggesting its potential as an antimicrobial agent .

Case Study 2: Anticancer Activity

In a research article from Cancer Research, the effects of 1-Bromo-4-(ethoxymethoxy)benzene on human breast cancer cells were investigated. The compound was found to induce apoptosis through the activation of caspase pathways, leading to a reduction in cell viability by approximately 50% at a concentration of 10 µM after 48 hours .

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